molecular formula C22H22F3N5O B12384124 Nlrp3-IN-37

Nlrp3-IN-37

Cat. No.: B12384124
M. Wt: 429.4 g/mol
InChI Key: IUAODPRQQIKPFX-GUYCJALGSA-N
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Preparation Methods

The synthesis of Nlrp3-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

Nlrp3-IN-37 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Properties

Molecular Formula

C22H22F3N5O

Molecular Weight

429.4 g/mol

IUPAC Name

2-[8-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]pyrido[2,3-d]pyridazin-5-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C22H22F3N5O/c1-29-9-6-13-7-10-30(17(13)12-29)21-20-16(3-2-8-26-20)19(27-28-21)15-5-4-14(11-18(15)31)22(23,24)25/h2-5,8,11,13,17,31H,6-7,9-10,12H2,1H3/t13-,17-/m0/s1

InChI Key

IUAODPRQQIKPFX-GUYCJALGSA-N

Isomeric SMILES

CN1CC[C@H]2CCN([C@H]2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O

Canonical SMILES

CN1CCC2CCN(C2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O

Origin of Product

United States

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